2-(N-Boc-aminomethyl)-4,6-dichlorophenol
Overview
Description
“2-(N-Boc-aminomethyl)-4,6-dichlorophenol” is a compound that contains a phenol group (an aromatic ring with a hydroxyl group), two chlorine atoms attached to the aromatic ring, and an aminomethyl group (a nitrogen atom bonded to a methyl group) that is protected by a Boc group (tert-butoxycarbonyl). The Boc group is often used in organic synthesis to protect amines .
Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The phenol group could engage in reactions typical of alcohols or aromatic compounds. The Boc group could be removed under acidic conditions to reveal the amine . The chlorine atoms could potentially be displaced in a substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(N-Boc-aminomethyl)-4,6-dichlorophenol” would depend on its molecular structure. For example, the presence of the polar Boc-protected amine and phenol group could impact its solubility .
Scientific Research Applications
Advanced Antibacterial and Antibiofilm Agents
The compound has potential applications in the development of advanced antibacterial and antibiofilm agents. Its structure allows for incorporation into cationic polymers, which target bacterial membranes and offer advantages like low resistance emergence and rapid bactericidal effects . These polymers can be used as potentiating adjuvants to overcome bacterial membrane-related resistance mechanisms and as antibiofilm agents .
Drug Design and Delivery
“2-(N-Boc-aminomethyl)-4,6-dichlorophenol” can be utilized in drug design and delivery systems. As a boron-carrier, it is suitable for neutron capture therapy, a promising treatment for cancer . The stability of this compound in water makes it a viable candidate for designing new drugs and drug delivery devices .
Chemical Synthesis
In chemical synthesis, this compound serves as an intermediate for the synthesis of more complex molecules. Its reactive sites make it a versatile building block for constructing various chemical structures, which can be used in pharmaceuticals and materials science .
Polymer Chemistry
The compound’s ability to integrate into polymers makes it valuable in polymer chemistry. It can be used to create polymers with specific properties, such as increased durability or enhanced biocompatibility, which are essential in medical devices and implants .
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3,5-dichloro-2-hydroxyphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3/c1-12(2,3)18-11(17)15-6-7-4-8(13)5-9(14)10(7)16/h4-5,16H,6H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQARRNHMSFYCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC(=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Boc-aminomethyl)-4,6-dichlorophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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